molecular formula C5H5N3O2 B6162715 1-ethenyl-4-nitro-1H-pyrazole CAS No. 117451-93-1

1-ethenyl-4-nitro-1H-pyrazole

Cat. No.: B6162715
CAS No.: 117451-93-1
M. Wt: 139.1
InChI Key:
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Description

1-ethenyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H4N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-nitro-1H-pyrazole with acetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.

    Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Halogenated or electrophile-substituted pyrazole derivatives.

Scientific Research Applications

1-ethenyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-ethenyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethenyl-3-nitro-1H-pyrazole
  • 1-ethenyl-5-nitro-1H-pyrazole
  • 1-ethenyl-4-amino-1H-pyrazole

Uniqueness

1-ethenyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenyl-4-nitro-1H-pyrazole involves the reaction of ethenylpyrazole with nitric acid.", "Starting Materials": [ "Ethenylpyrazole", "Nitric acid" ], "Reaction": [ "Add nitric acid dropwise to a solution of ethenylpyrazole in glacial acetic acid", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS No.

117451-93-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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